molecular formula C7H8O3S B008403 2-Methylbenzenesulfonic acid CAS No. 88-20-0

2-Methylbenzenesulfonic acid

Cat. No. B008403
Key on ui cas rn: 88-20-0
M. Wt: 172.2 g/mol
InChI Key: LBLYYCQCTBFVLH-UHFFFAOYSA-N
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Patent
US05004738

Procedure details

The present invention is to provide a compound (I') which comprises (d) reacting the produced compound (I) with p-toluenesulfonic acid monohydrate in the presence of ethylacetate to produce toluenesulfonic acid 1,1-dioxppenicillanoyl oxymethyl D-6-[(α-methyleneamino) phenylacetamido]-penicillanate (I') in accordance with the present invention.
[Compound]
Name
( d )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compound ( I )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
O.[C:2]1(C)[CH:7]=[CH:6][C:5]([S:8]([OH:11])(=[O:10])=[O:9])=[CH:4][CH:3]=1.[CH2:13](OC(=O)C)C>>[C:4]1([CH3:13])[C:5]([S:8]([OH:11])(=[O:9])=[O:10])=[CH:6][CH:7]=[CH:2][CH:3]=1 |f:0.1|

Inputs

Step One
Name
( d )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
compound ( I )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to provide a compound (I') which

Outcomes

Product
Name
Type
product
Smiles
C=1(C(=CC=CC1)S(=O)(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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